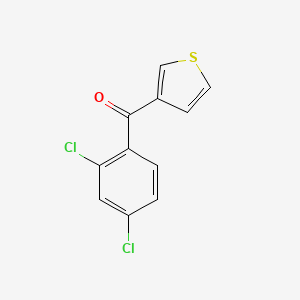

3-(2,4-Dichlorobenzoyl)thiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dichlorophenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2OS/c12-8-1-2-9(10(13)5-8)11(14)7-3-4-15-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPQMZNFHXITMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641855 | |

| Record name | (2,4-Dichlorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-52-3 | |

| Record name | (2,4-Dichlorophenyl)-3-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dichlorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2,4-Dichlorobenzoyl)thiophene: Synthesis, Properties, and Potential Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(2,4-Dichlorobenzoyl)thiophene. Given the specialized nature of this compound, this document synthesizes information from established chemical principles and data on closely related analogues to offer field-proven insights for research and development.

Introduction: The Significance of the 3-Aroylthiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of the benzene ring. This substitution often maintains or enhances biological activity while favorably modifying physicochemical properties such as solubility and metabolic stability. Acylation of the thiophene ring, particularly at the 3-position, introduces a key carbonyl linker, creating a versatile intermediate for the synthesis of a diverse array of more complex heterocyclic systems. These systems are of significant interest in drug discovery, with applications ranging from anti-inflammatory to antimicrobial and anticancer agents.[1][2][3][4] The incorporation of a 2,4-dichlorophenyl moiety is a common strategy in drug design to modulate ligand-receptor interactions and improve pharmacokinetic profiles.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively available in the public domain, its properties can be reliably predicted based on its constituent parts and data from analogous compounds.

Core Chemical Properties

A summary of the fundamental chemical properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 898771-52-3 | [5] |

| Molecular Formula | C₁₁H₆Cl₂OS | Calculated |

| Molecular Weight | 257.14 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Inferred |

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. Below are the expected spectral characteristics based on the analysis of its functional groups and related structures.[6][7][8][9][10][11][12][13][14]

The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene and dichlorophenyl rings.

-

Thiophene Protons (δ 7.0-8.0 ppm): Three protons will be present on the thiophene ring, exhibiting characteristic coupling patterns (doublet of doublets, etc.) that will allow for their assignment to the 2, 4, and 5 positions.

-

Dichlorophenyl Protons (δ 7.3-7.6 ppm): The three protons on the dichlorophenyl ring will appear as a set of multiplets, with their chemical shifts influenced by the positions of the two chlorine atoms.

The carbon NMR spectrum will provide key information about the carbon skeleton.

-

Carbonyl Carbon (δ ~180-190 ppm): A characteristic downfield signal for the ketone carbonyl carbon.

-

Thiophene Carbons (δ ~125-145 ppm): Four distinct signals for the carbons of the thiophene ring.

-

Dichlorophenyl Carbons (δ ~127-138 ppm): Six signals corresponding to the carbons of the dichlorinated benzene ring, including two signals for the chlorine-substituted carbons.

The IR spectrum will be dominated by a strong absorption band for the carbonyl group.

-

C=O Stretch (ν ~1650-1680 cm⁻¹): A strong, sharp peak characteristic of an aryl ketone.

-

C-S Stretch (ν ~600-800 cm⁻¹): A weaker absorption indicating the presence of the thiophene ring.

-

C-Cl Stretch (ν ~1000-1100 cm⁻¹): Absorptions corresponding to the carbon-chlorine bonds.

-

Aromatic C-H Stretch (ν >3000 cm⁻¹): Signals indicative of the aromatic protons.

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

-

Molecular Ion Peak (M⁺): An intense peak at m/z corresponding to the molecular weight (256 for the ³⁵Cl isotopes), with a characteristic isotopic pattern due to the presence of two chlorine atoms (M+2 and M+4 peaks).

-

Major Fragments: Expect fragmentation patterns corresponding to the loss of CO, Cl, and cleavage at the carbonyl-thiophene bond.

Synthesis and Reactivity

The synthesis of this compound can be approached through several established synthetic methodologies for introducing an acyl group onto a thiophene ring.

Synthetic Strategy: Friedel-Crafts Acylation

The most direct route to an aroylthiophene is the Friedel-Crafts acylation. However, the direct acylation of unsubstituted thiophene with 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) typically results in preferential substitution at the more reactive 2-position.[15][16][17][18][19]

To achieve the desired 3-substituted product, a multi-step approach is generally required. One plausible synthetic workflow is outlined below.

Caption: A plausible multi-step synthesis of this compound.

Key Experimental Protocol: Friedel-Crafts Acylation (Illustrative)

The following is a generalized protocol for the acylation step, which would require optimization for this specific substrate.

-

Reaction Setup: A solution of 3-substituted thiophene (e.g., 3-bromothiophene) in an anhydrous, inert solvent (e.g., dichloromethane, carbon disulfide) is cooled in an ice bath under an inert atmosphere (e.g., nitrogen or argon).[16]

-

Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise to the stirred solution.[16][17]

-

Acylating Agent Addition: A solution of 2,4-dichlorobenzoyl chloride in the same anhydrous solvent is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction is quenched by carefully pouring the mixture into ice-water. The organic layer is separated, washed with a mild base (e.g., sodium bicarbonate solution) and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the electron-rich thiophene ring, the electron-withdrawing benzoyl group, and the dichlorophenyl moiety.

-

Electrophilic Aromatic Substitution: The thiophene ring remains susceptible to further electrophilic attack, although the deactivating effect of the benzoyl group will direct incoming electrophiles to the 4- and 5-positions.

-

Carbonyl Group Reactions: The ketone functionality can undergo a variety of classical carbonyl reactions, such as reduction to the corresponding alcohol, reductive amination, and condensation reactions.

-

Cross-Coupling Reactions: The C-H bonds of the thiophene ring can be activated for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular complexity.

Biological Activity and Potential in Drug Development

While specific biological data for this compound is limited, the broader class of thiophene-containing compounds has demonstrated a wide spectrum of pharmacological activities.[1][2][4][20][21][22][23]

-

Antimicrobial and Antifungal Activity: Many thiophene derivatives have been reported to possess potent activity against a range of bacterial and fungal pathogens.[4]

-

Anti-inflammatory Properties: The thiophene scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer and Cytotoxic Effects: Numerous studies have explored the cytotoxic potential of novel thiophene derivatives against various cancer cell lines.[20][21][22]

The presence of the dichlorobenzoyl moiety in the target molecule suggests that it may have been designed to interact with specific biological targets where halogen bonding and hydrophobic interactions are important for binding affinity. Further screening in relevant biological assays is warranted to elucidate its specific pharmacological profile.

Safety and Handling

As the toxicological properties of this compound have not been fully investigated, it should be handled with care in a laboratory setting.[24] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[24][25][26] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[24][25] In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.[25][26]

Conclusion

This compound is a versatile chemical intermediate with significant potential for the development of novel therapeutic agents. Its synthesis, while requiring a regioselective approach, utilizes well-established chemical transformations. The combination of the biologically active thiophene nucleus and the modulating influence of the dichlorobenzoyl group makes this compound an attractive target for further investigation in medicinal chemistry and drug discovery programs. This guide provides a foundational understanding of its chemical properties and a framework for its synthesis and handling, empowering researchers to explore its full potential.

References

-

[Supporting Information - AWS]([Link] Hatteras-prod/312.pdf)

Sources

- 1. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 2. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. arctomsci.com [arctomsci.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 9. Thiophene [webbook.nist.gov]

- 10. Thiophene(110-02-1) 13C NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. web.mit.edu [web.mit.edu]

- 14. researchgate.net [researchgate.net]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. asianpubs.org [asianpubs.org]

- 17. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]

- 18. echemi.com [echemi.com]

- 19. tsijournals.com [tsijournals.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scirp.org [scirp.org]

- 23. researchgate.net [researchgate.net]

- 24. derthon.com [derthon.com]

- 25. file.medchemexpress.com [file.medchemexpress.com]

- 26. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 3-(2,4-Dichlorobenzoyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(2,4-Dichlorobenzoyl)thiophene, a key intermediate in the development of various pharmacologically active compounds. The primary focus is on the Friedel-Crafts acylation, a robust and widely adopted method for this transformation. This document delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step protocol, and discusses critical process parameters. Furthermore, it explores alternative synthetic strategies, purification techniques, and methods for structural elucidation. By integrating theoretical principles with practical, field-proven insights, this guide aims to equip researchers with the knowledge necessary to successfully synthesize and characterize this important chemical entity.

Introduction: The Significance of 3-Aroylthiophenes

Thiophene and its derivatives are a cornerstone in medicinal chemistry, appearing in the structures of numerous approved drugs and clinical candidates. The thiophene ring serves as a versatile scaffold, often acting as a bioisostere for a phenyl group but with distinct electronic and lipophilic properties. Acylation of the thiophene ring, particularly at the 3-position, introduces a keto-bridge that connects the heterocyclic core to various aromatic systems. This structural motif is present in compounds with a wide range of biological activities, including but not limited to, antiviral, anti-inflammatory, and anticancer agents.

This compound, in particular, is a valuable building block. The presence of the dichloro-substituted phenyl ring offers sites for further functionalization and modulates the molecule's overall physicochemical properties, which can be crucial for optimizing pharmacokinetic and pharmacodynamic profiles. This guide will provide the necessary technical details for its efficient laboratory-scale synthesis.

The Primary Synthetic Route: Friedel-Crafts Acylation

The most direct and common method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with 2,4-dichlorobenzoyl chloride.[1][2] This electrophilic aromatic substitution reaction is a classic and powerful tool for the formation of carbon-carbon bonds to an aromatic ring.[3]

Mechanistic Insights: The Role of the Lewis Acid

The Friedel-Crafts acylation is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[4] The reaction proceeds through the formation of a highly electrophilic acylium ion.[2]

Step 1: Generation of the Acylium Ion The Lewis acid catalyst coordinates to the chlorine atom of the 2,4-dichlorobenzoyl chloride, polarizing the carbonyl-chlorine bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[2]

Step 2: Electrophilic Attack The electron-rich thiophene ring acts as a nucleophile, attacking the electrophilic acylium ion. Thiophene is significantly more reactive than benzene in electrophilic substitution reactions.[5][6] Attack can occur at either the C2 or C3 position. While substitution at the C2 position is generally favored due to the formation of a more stabilized carbocation intermediate (three resonance structures), specific reaction conditions can influence the regioselectivity.[7][8] To achieve 3-substitution, blocking groups at the 2- and 5-positions may be necessary, or reaction conditions can be optimized to favor the C3 product. For the purpose of this guide, we will focus on the direct acylation which may yield a mixture of 2- and 3-substituted products requiring subsequent separation.

Step 3: Rearomatization A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the thiophene ring and yielding the final product.[4] The AlCl₃ catalyst is regenerated in this step, although in practice, more than a stoichiometric amount is often required because the product ketone can form a complex with the Lewis acid.[4][9]

Visualization of the Reaction Mechanism

Sources

- 1. studymind.co.uk [studymind.co.uk]

- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. uop.edu.pk [uop.edu.pk]

- 6. longdom.org [longdom.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. echemi.com [echemi.com]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

An In-Depth Technical Guide to 3-(2,4-Dichlorobenzoyl)thiophene (CAS No. 898771-52-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(2,4-Dichlorobenzoyl)thiophene, a heterocyclic ketone with significant potential in medicinal chemistry and materials science. The document delves into the nuanced synthesis of this specific regioisomer, addressing the inherent challenges of 3-position functionalization on the thiophene ring. It further explores its physicochemical properties, potential pharmacological applications based on the established bioactivity of related thiophene derivatives, and detailed protocols for its analytical characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.

Introduction and Chemical Identity

This compound, identified by the CAS number 898771-52-3 , is a member of the aroylthiophene class of compounds. Its structure features a thiophene ring acylated at the 3-position with a 2,4-dichlorobenzoyl group. The thiophene nucleus is a well-recognized "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The incorporation of a dichlorinated phenyl ring suggests potential for various biological activities, as halogenated aromatic moieties are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[3]

Table 1: Compound Identification

| Property | Value |

| Systematic Name | (2,4-Dichlorophenyl)(thiophen-3-yl)methanone |

| CAS Number | 898771-52-3 |

| Molecular Formula | C₁₁H₆Cl₂OS |

| Molecular Weight | 257.14 g/mol |

Synthesis of this compound: A Regioselective Approach

The synthesis of 3-acylthiophenes presents a significant regiochemical challenge. Direct Friedel-Crafts acylation of unsubstituted thiophene predominantly yields the 2-acyl isomer due to the higher electron density and greater stabilization of the cationic intermediate at the C2 position.[4][5] Therefore, a more strategic approach is required to achieve selective acylation at the 3-position.

Recommended Synthetic Pathway: Lithiation and Acylation

A reliable method for the regioselective synthesis of this compound involves the initial preparation of a 3-lithiothiophene intermediate, followed by its reaction with 2,4-dichlorobenzoyl chloride. This approach circumvents the regioselectivity issue of Friedel-Crafts acylation.

Detailed Experimental Protocol

Materials:

-

3-Bromothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

2,4-Dichlorobenzoyl chloride

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of 3-Thienyllithium: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath. To this, add 3-bromothiophene (1.0 equivalent) dropwise. After complete addition, slowly add n-butyllithium (1.1 equivalents) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the 3-thienyllithium intermediate.

-

Acylation: To the solution of 3-thienyllithium, slowly add a solution of 2,4-dichlorobenzoyl chloride (1.2 equivalents) in anhydrous THF dropwise at -78 °C.

-

Reaction Quenching and Work-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its physicochemical properties can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Appearance | Off-white to yellow solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, acetone); Insoluble in water. |

| logP | ~4.5 (Predicted) |

Potential Applications in Drug Development

Thiophene derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The presence of the 2,4-dichlorophenyl moiety in the target molecule is a common feature in many bioactive compounds, often enhancing their activity.

-

Antimicrobial Potential: Halogenated thiophene derivatives have been reported to possess significant antibacterial and antifungal activity.[2][6] this compound could be a promising candidate for the development of new antimicrobial agents, particularly against drug-resistant strains.

-

Anticancer Activity: Many thiophene-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[7][8] The mechanism of action often involves the inhibition of key enzymes or disruption of cellular signaling pathways. Further investigation into the cytotoxic potential of this compound is warranted.

It is crucial to note that these are potential applications based on the broader class of thiophene derivatives. Rigorous biological evaluation is necessary to determine the specific activity and therapeutic potential of this compound.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment and quantification.

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector at a suitable wavelength (e.g., 254 nm).

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile) to a known concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation.

Expected ¹H NMR Spectral Features (in CDCl₃):

-

A multiplet in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the thiophene and dichlorophenyl rings. The protons on the thiophene ring are expected to show characteristic coupling patterns.

-

The proton at the 2-position of the thiophene ring is expected to be a doublet of doublets, coupled to the protons at the 4 and 5-positions.

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

A signal for the carbonyl carbon (C=O) in the downfield region (δ 180-190 ppm).

-

Signals for the aromatic carbons of the thiophene and dichlorophenyl rings in the region of δ 120-140 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

Expected Mass Spectrum (Electron Ionization - EI):

-

A molecular ion peak (M⁺) at m/z 256 (corresponding to the isotopes ³⁵Cl₂) and 258 (corresponding to one ³⁷Cl) and 260 (corresponding to two ³⁷Cl) in a characteristic isotopic pattern for two chlorine atoms.

-

Fragmentation may involve the loss of the thiophene ring or cleavage of the benzoyl group.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically accessible compound with significant potential for applications in drug discovery and materials science. The regioselective synthesis, while challenging via traditional methods, can be effectively achieved through modern organometallic approaches. This guide provides a foundational understanding of its synthesis, properties, and analytical characterization, serving as a valuable resource for researchers in the field. Further biological evaluation is encouraged to fully elucidate the therapeutic potential of this promising molecule.

References

-

Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene. Available from: [Link]

-

Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Available from: [Link]

-

Frontiers in Microbiology. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Available from: [Link]

-

Bulletin of the Chemical Society of Ethiopia. Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Available from: [Link]

-

Semantic Scholar. Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Available from: [Link]

-

National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Available from: [Link]

-

MDPI. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Available from: [Link]

-

Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Available from: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 3. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. 3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid | C12H8Cl2O2S2 | CID 2765033 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-(2,4-Dichlorobenzoyl)thiophene molecular structure

An In-Depth Technical Guide to the Molecular Structure of 3-(2,4-Dichlorobenzoyl)thiophene

Introduction

In the landscape of medicinal chemistry, the strategic combination of specific pharmacophores can yield novel molecular entities with significant therapeutic potential. This compound is one such molecule, integrating a thiophene ring, a privileged scaffold in drug discovery, with a dichlorinated phenyl group via a ketone linker.[1][2] Thiophene and its derivatives are renowned for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5][6] This is largely due to the thiophene ring's ability to act as a bioisostere for the benzene ring, often improving pharmacokinetic profiles and potency.[1]

This guide provides a comprehensive examination of the molecular structure of this compound, intended for researchers, scientists, and drug development professionals. We will dissect its structural and electronic properties through a detailed analysis of its chemical identity, spectroscopic signatures, and three-dimensional conformation. This document aims to serve as a foundational resource, explaining the causality behind its structural features and their implications for its reactivity and potential as a building block in pharmaceutical research.

Chemical Identity and Physicochemical Properties

The fundamental identity of a molecule is the bedrock of all further structural and functional analysis. This compound is an aromatic ketone with the CAS number 898771-52-3.[7] Its core properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₁H₆Cl₂OS | [7][8][9] |

| Molecular Weight | 257.14 g/mol | [8][9] |

| CAS Number | 898771-52-3 | [7] |

| Boiling Point | 374.9°C at 760 mmHg (Predicted) | [9] |

| Flash Point | 180.8°C (Predicted) | [9] |

| SMILES | O=C(C1=CSC=C1)C2=CC=C(Cl)C=C2Cl | [7] |

Core Molecular Architecture

The structure of this compound is composed of three key moieties: a five-membered thiophene ring, a 2,4-disubstituted dichlorophenyl ring, and a carbonyl (ketone) group that bridges them.

-

Thiophene Ring : A planar, five-membered aromatic heterocycle containing a sulfur atom.[10] Its aromaticity arises from the delocalization of six π-electrons (four from the carbon atoms and two from one of the lone pairs on the sulfur atom).[2] This ring system is known to be more electron-rich than benzene, rendering it more susceptible to electrophilic substitution reactions.[11]

-

2,4-Dichlorophenyl Ring : A benzene ring substituted with two chlorine atoms at positions 2 and 4. The chlorine atoms are electron-withdrawing through induction but electron-donating through resonance. Their presence significantly influences the electronic distribution of the phenyl ring and introduces steric constraints.

-

Carbonyl Linker : The ketone group connects the 3-position of the thiophene ring to the phenyl ring. This linker is polar and can participate in hydrogen bonding as an acceptor. Its electron-withdrawing nature deactivates both aromatic rings towards further electrophilic substitution.

The overall structure is defined by the covalent linkage and the rotational freedom around the single bonds connecting the rings to the carbonyl carbon.

Caption: 2D structure of this compound.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming molecular structure. The predicted data below are based on the analysis of functional groups and published data for analogous compounds.

Infrared (IR) Spectroscopy

IR spectroscopy reveals the vibrational modes of functional groups. Key absorptions are expected in the following regions:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3100 | C-H Stretching | Aromatic (Thiophene & Phenyl) |

| 1650-1670 | C=O Stretching | Aryl Ketone |

| 1550-1600 | C=C Stretching | Aromatic Rings |

| 1000-1200 | C-Cl Stretching | Aryl Chloride |

| 650-900 | C-H Out-of-plane Bending | Substituted Aromatics |

| 600-800 | C-S Stretching | Thiophene |

The precise position of the C=O stretch is diagnostic; conjugation with both aromatic rings lowers its frequency compared to a simple aliphatic ketone. The pattern in the 650-900 cm⁻¹ region can help confirm the substitution patterns on both rings.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the three protons on the thiophene ring and the three protons on the dichlorophenyl ring, all in the aromatic region (δ 7.0-8.0 ppm).

-

Thiophene Protons : The protons at positions 2, 4, and 5 will exhibit complex splitting patterns (doublets or doublets of doublets) due to coupling with each other. For unsubstituted thiophene, protons at the α-positions (2,5) appear around δ 7.3 ppm, and β-protons (3,4) appear around δ 7.1 ppm.[14] The acyl group at position 3 will deshield the adjacent protons at positions 2 and 4.

-

Dichlorophenyl Protons : The protons at positions 3, 5, and 6 will show characteristic splitting based on their relationship (ortho, meta) to each other. The proton at position 3 (ortho to the carbonyl group) is expected to be the most deshielded.

-

-

¹³C NMR Spectroscopy : The carbon spectrum will provide evidence for all 11 unique carbon atoms.

-

Carbonyl Carbon : The ketone carbon signal will appear significantly downfield, typically in the δ 185-195 ppm range.

-

Aromatic Carbons : The eight aromatic carbons will resonate between δ 120-145 ppm. The carbons directly bonded to the electronegative chlorine and sulfur atoms, as well as the carbon attached to the carbonyl group, will have distinct chemical shifts.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion (M⁺) : The mass spectrum should show a prominent molecular ion peak at m/z 256 (for ³⁵Cl isotopes).

-

Isotopic Pattern : A crucial diagnostic feature will be the isotopic signature of the two chlorine atoms. This will result in a characteristic cluster of peaks:

-

M⁺ (containing two ³⁵Cl atoms)

-

M⁺+2 (containing one ³⁵Cl and one ³⁷Cl), with approximately 65% the intensity of M⁺.

-

M⁺+4 (containing two ³⁷Cl atoms), with approximately 10% the intensity of M⁺.

-

-

Fragmentation : The most likely fragmentation pathway is α-cleavage on either side of the carbonyl group, leading to the formation of stable acylium ions corresponding to [C₄H₃S-CO]⁺ (m/z 111) and [C₆H₃Cl₂-CO]⁺ (m/z 173).

Three-Dimensional Conformation

While 2D representations are useful, the 3D conformation of a molecule dictates its ability to interact with biological targets. The key determinant of the 3D structure of this compound is the torsional or dihedral angle between the planes of the thiophene and dichlorophenyl rings.

-

Rotational Freedom : There is rotational freedom around the C(thiophene)-C(carbonyl) and C(phenyl)-C(carbonyl) single bonds.

-

Steric Hindrance : The presence of the chlorine atom at the ortho position (position 2) of the phenyl ring introduces significant steric hindrance. This forces the phenyl ring to twist out of the plane of the carbonyl group to minimize steric clash with the thiophene ring.

-

Dihedral Angle : Consequently, the molecule is not planar. The dihedral angle between the two aromatic rings is expected to be significant. In structurally related chalcone derivatives, interplanar angles between a thiophene and a dichlorophenyl ring have been reported to be in the range of 12° to 22°.[15][16] For N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E), the dihedral angle between the thiophene and chlorophenyl rings is a much larger 70.1°.[17] This twist is a critical structural feature that defines the overall shape of the molecule.

-

Intramolecular Interactions : Weak intramolecular hydrogen bonds, such as C-H···O or C-H···Cl interactions, can further stabilize a particular conformation, restricting rotational freedom.[15]

Synthesis and Reactivity

Understanding the synthesis of a molecule provides context for its structure. A common and logical route to synthesize this compound is the Friedel-Crafts acylation .

Experimental Protocol: Friedel-Crafts Acylation

-

Reactant Preparation : In a dry, inert atmosphere (e.g., under nitrogen), dissolve 2,4-dichlorobenzoyl chloride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Catalyst Addition : Cool the solution in an ice bath (0 °C) and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1 eq), portion-wise with stirring.

-

Thiophene Addition : Add thiophene (1.0-1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression : Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching : Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.

-

Extraction and Purification : Separate the organic layer. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Causality : Thiophene preferentially undergoes acylation at the more reactive α-position (C2). To achieve substitution at the β-position (C3), direct acylation is challenging. The synthesis may require a more complex, multi-step route involving blocking/directing groups or starting from a pre-functionalized 3-substituted thiophene. However, for the purpose of this guide, the Friedel-Crafts reaction illustrates the core bond-forming event.[18]

Caption: Workflow for the Friedel-Crafts synthesis of the target molecule.

Significance in Drug Discovery and Development

The molecular structure of this compound makes it a molecule of high interest for drug development professionals for several reasons:

-

Privileged Scaffold : As previously mentioned, the thiophene ring is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[2][19]

-

Bioisosterism : The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions with protein targets, potentially enhancing binding affinity compared to a simple phenyl ring.[2]

-

Metabolic Considerations : While valuable, the thiophene moiety is also considered a "structural alert." Its metabolism, often mediated by cytochrome P450 enzymes, can sometimes lead to the formation of reactive thiophene-S-oxides or epoxides, which may cause toxicity.[20] A thorough understanding of the metabolic fate of any thiophene-containing drug candidate is therefore critical.

-

Modulation of Properties : The dichlorophenyl group allows for fine-tuning of the molecule's lipophilicity and electronic properties, which are key determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

This compound is a structurally well-defined molecule characterized by the linkage of two important aromatic pharmacophores, thiophene and dichlorobenzene, through a ketone bridge. Its key structural features include a non-planar conformation dictated by steric hindrance, with a significant dihedral angle between the two rings. These features, confirmed through a combination of spectroscopic methods and crystallographic analysis of similar compounds, define its three-dimensional shape and electronic properties. The inherent reactivity of the thiophene nucleus, combined with the modulating effects of the dichlorophenyl group, makes this molecule a versatile and compelling scaffold for the design and synthesis of new therapeutic agents. This guide provides the foundational knowledge necessary for researchers to leverage this structure in the pursuit of novel drug candidates.

References

-

de F. F. M. de Almeida, J., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. Available at: [Link]

-

MDPI. (n.d.). Thiophene-Based Compounds. Encyclopedia MDPI. Available at: [Link]

-

Supporting Information. (n.d.). Supplementary Information. Available at: [Link]

-

Shafi, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

-

Arctom Scientific. (n.d.). This compound. Arctom Scientific. Available at: [Link]

-

Dansette, P. M., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at: [Link]

-

Fun, H.-K., et al. (2008). (E)-3-(2,4-Dichlorophenyl)-1-(2-thienyl)prop-2-en-1-one. Acta Crystallographica Section E. Available at: [Link]

-

Jotani, M. M., et al. (2018). Crystal structure and Hirshfeld surface analysis of (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one. IUCrData. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link]

-

ResearchGate. (n.d.). Common thiophene derivatives and their application in pharmaceutical chemistry. Available at: [Link]

-

Nishimura, S. (1960). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences. Available at: [Link]

-

Gajjar, A. K., et al. (2015). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Available at: [Link]

-

Chantrapromma, S., et al. (2007). Crystal structure of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E)-.... Acta Crystallographica Section E. Available at: [Link]

-

Gil-Marques, M., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link]

-

Kumar, R., et al. (2016). Therapeutic importance of synthetic thiophene. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Available at: [Link]

-

International Journal of Research and Analytical Reviews. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. Available at: [Link]

-

Chemsrc. (n.d.). 3-(2,3-DICHLOROBENZOYL)THIOPHENE. Available at: [Link]

-

Molbase. (n.d.). This compound. Available at: [Link]

-

Wikipedia. (n.d.). Thiophene. Available at: [Link]

-

Rauf, M. K., et al. (2009). 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. Acta Crystallographica Section E. Available at: [Link]

-

Samir, E., et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry. Available at: [Link]

-

Eurisotop. (n.d.). NMR Solvent data chart. Available at: [Link]

-

NIST. (n.d.). Thiophene. NIST WebBook. Available at: [Link]

-

PubChem. (n.d.). 3-Thiophenethiol. Available at: [Link]

-

Al-Majid, A. M., et al. (2023). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives.... IUCrData. Available at: [Link]

-

MIT Libraries. (2013). Thiophene-based covalent organic frameworks. Available at: [Link]

-

Journal of Xi'an Shiyou University, Natural Science Edition. (2023). Synthesis and characterization of Thiophene fused arylbenzo[2][21]thieno[2,3-d]thiazole derivatives. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of (3,5-dichlorophenyl)-(2,4-dimethylphenyl)methanone.... Available at: [Link]

-

Hafez, H. N., et al. (2016). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... Available at: [Link]

-

St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available at: [Link]2020144602Spectroscopic_Analysis_of_Organic_Compounds.pdf)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journalwjarr.com [journalwjarr.com]

- 7. arctomsci.com [arctomsci.com]

- 8. 3-(2,3-DICHLOROBENZOYL)THIOPHENE | CAS#:898771-50-1 | Chemsrc [chemsrc.com]

- 9. 898771-52-3_3-(2,4-DICHLOROBENZOYL)THIOPHENECAS号:898771-52-3_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 10. Thiophene - Wikipedia [en.wikipedia.org]

- 11. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 12. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 13. xisdxjxsu.asia [xisdxjxsu.asia]

- 14. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]

- 15. (E)-3-(2,4-Dichlorophenyl)-1-(2-thienyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crystal structure and Hirshfeld surface analysis of (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crystal structure of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E)-(2-hydroxybenzylidene)amino]acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. pubs.acs.org [pubs.acs.org]

- 21. rsc.org [rsc.org]

Spectroscopic Data for 3-(2,4-Dichlorobenzoyl)thiophene: An In-Depth Technical Guide

Introduction

3-(2,4-Dichlorobenzoyl)thiophene is a halogenated aromatic ketone with potential applications in medicinal chemistry and materials science.[1] Its structure, featuring a thiophene ring acylated at the 3-position with a 2,4-dichlorobenzoyl group, suggests a unique electronic and conformational profile that can be elucidated through various spectroscopic techniques. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretations provided herein are based on established principles of spectroscopy and data from analogous compounds, offering a predictive yet robust characterization for researchers, scientists, and drug development professionals.

The molecular structure of this compound is presented below, with atom numbering used for the subsequent spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol: NMR Data Acquisition

A general protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse.

-

Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

-

Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set the spectral width to encompass the expected range for aromatic and carbonyl carbons (typically 0-220 ppm).

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the three protons on the thiophene ring and the three protons on the dichlorophenyl ring. The electron-withdrawing nature of the benzoyl group will deshield the adjacent thiophene protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 | 7.8 - 8.0 | dd | ~3.0, 1.5 |

| H5 | 7.5 - 7.7 | dd | ~5.0, 1.5 |

| H4 | 7.3 - 7.5 | dd | ~5.0, 3.0 |

| H6' | 7.4 - 7.6 | d | ~8.5 |

| H3' | 7.3 - 7.5 | d | ~2.0 |

| H5' | 7.2 - 7.4 | dd | ~8.5, 2.0 |

Causality of Predictions: The chemical shifts of the thiophene protons are predicted based on data for 3-substituted thiophenes. The H2 proton, being ortho to the electron-withdrawing carbonyl group, is expected to be the most deshielded. The protons on the dichlorophenyl ring will appear as distinct signals due to their different electronic environments and coupling patterns.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbonyl carbon is expected to resonate at a significantly downfield chemical shift.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C6) | 188 - 192 |

| C1' | 138 - 140 |

| C2' | 135 - 137 |

| C4' | 134 - 136 |

| C3 | 133 - 135 |

| C6' | 130 - 132 |

| C5' | 129 - 131 |

| C2 | 127 - 129 |

| C5 | 126 - 128 |

| C4 | 125 - 127 |

| C3' | 127 - 129 |

Causality of Predictions: The prediction for the carbonyl carbon is based on typical values for aromatic ketones. The chemical shifts of the thiophene carbons are influenced by the deshielding effect of the benzoyl substituent. The chlorinated carbons (C2' and C4') are expected to show distinct chemical shifts due to the electronic effects of the chlorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment or the KBr pellet.

-

Place the sample on the ATR crystal or in the KBr press to form a pellet.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by strong absorptions from the carbonyl group and various vibrations from the aromatic rings.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Carbonyl (C=O) Stretch | 1660 - 1640 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| Thiophene Ring Stretch | ~1420 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Strong |

Causality of Predictions: The strong carbonyl absorption is a hallmark of ketones.[2][3] Its position is slightly lowered due to conjugation with both the thiophene and dichlorophenyl rings.[3] The C-Cl stretching vibrations are expected in the fingerprint region. The pattern of C-H out-of-plane bending can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for generating ions and inducing fragmentation.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or other sensitive detector records the abundance of each ion.

Predicted Mass Spectrum

The mass spectrum of this compound (Molecular Weight: 257.14 g/mol ) is expected to show a prominent molecular ion peak and characteristic fragment ions resulting from the cleavage of the bond between the carbonyl group and the thiophene ring, as well as fragmentation of the dichlorobenzoyl moiety. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be evident in the molecular ion and chlorine-containing fragment peaks.

| m/z | Predicted Fragment Ion |

| 256/258/260 | [M]⁺ (Molecular ion) |

| 173/175/177 | [C₇H₃Cl₂O]⁺ (Dichlorobenzoyl cation) |

| 111 | [C₄H₃S-C=O]⁺ (Thienoyl cation) |

| 83 | [C₄H₃S]⁺ (Thienyl cation) |

Causality of Predictions: The most probable fragmentation pathway involves the cleavage of the acyl bond, leading to the formation of the stable dichlorobenzoyl and thienoyl cations.[4] Further fragmentation can lead to the loss of CO from the thienoyl cation to form the thienyl cation. The isotopic signature of two chlorine atoms will result in a characteristic M, M+2, and M+4 pattern for the molecular ion and the dichlorobenzoyl fragment.

Caption: Proposed mass spectral fragmentation of this compound.

Conclusion

This technical guide provides a detailed predictive overview of the key spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established spectroscopic principles and analysis of analogous structures, offer a robust framework for the characterization of this compound. Researchers and scientists can utilize this guide to aid in the identification, purity assessment, and structural confirmation of this compound in their research and development endeavors. It is important to note that while these predictions are based on sound scientific reasoning, experimental verification remains the gold standard for unequivocal structural determination.

References

- BenchChem. Spectroscopic Profile of 2,4'-Dichlorobenzophenone: An In-Depth Technical Guide. BenchChem. Accessed January 18, 2026.

- Chemistry LibreTexts. Ketone infrared spectra. Chemistry LibreTexts. Accessed January 18, 2026.

- Arctom Scientific. CAS NO. 898771-52-3 | this compound. Arctom Scientific. Accessed January 18, 2026.

- BenchChem. Application Notes and Protocols: Mass Spectrometry Analysis of 2,5-Dichloro-4'-fluorobenzophenone Fragmentation. BenchChem. Accessed January 18, 2026.

- Spectroscopy Online. The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Published September 1, 2017. Accessed January 18, 2026.

Sources

An In-depth Technical Guide to (2,4-dichlorophenyl)(thiophen-3-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2,4-dichlorophenyl)(thiophen-3-yl)methanone, a molecule of interest in medicinal chemistry and materials science. We will delve into its chemical identity, regioselective synthesis strategies, physicochemical properties, and potential applications, offering insights grounded in established chemical principles and contemporary research.

Chemical Identity and Nomenclature

The compound with the common name 3-(2,4-Dichlorobenzoyl)thiophene is systematically named (2,4-dichlorophenyl)(thiophen-3-yl)methanone according to IUPAC nomenclature. This name accurately describes the molecular structure, which consists of a thiophen-3-yl group attached to the carbonyl carbon of a ketone, which is also bonded to a 2,4-dichlorophenyl group.

Key Identifiers:

-

IUPAC Name: (2,4-dichlorophenyl)(thiophen-3-yl)methanone

-

CAS Number: 898771-52-3[1]

-

Molecular Formula: C₁₁H₆Cl₂OS[1]

-

Molecular Weight: 257.14 g/mol [1]

Physicochemical Properties

The physicochemical properties of a compound are critical for its application in drug development and materials science, influencing factors such as solubility, absorption, and reactivity. The following table summarizes the known properties of (2,4-dichlorophenyl)(thiophen-3-yl)methanone.

| Property | Value | Source |

| Molecular Formula | C₁₁H₆Cl₂OS | Arctom Scientific[1] |

| Molecular Weight | 257.14 g/mol | Arctom Scientific[1] |

| MDL Number | MFCD07699045 | Arctom Scientific[1] |

Further characterization is required to determine properties such as melting point, boiling point, solubility, and spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Synthesis Strategies: Overcoming Regiochemical Challenges

The synthesis of (2,4-dichlorophenyl)(thiophen-3-yl)methanone presents a significant regiochemical challenge. Standard electrophilic substitution reactions on an unsubstituted thiophene ring, such as the Friedel-Crafts acylation, predominantly yield the 2-substituted isomer. This preference is due to the greater stabilization of the cationic intermediate formed during electrophilic attack at the 2-position.

To achieve the desired 3-substituted product, more sophisticated synthetic strategies are required. Modern cross-coupling reactions, which involve the formation of a carbon-carbon bond between two fragments using a metal catalyst, offer a reliable solution.

Negishi Cross-Coupling: A Preferred Route

The Negishi cross-coupling reaction is a powerful method for the formation of C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds.[2][3][4] This approach involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. For the synthesis of (2,4-dichlorophenyl)(thiophen-3-yl)methanone, this would involve the coupling of a 3-thienylzinc halide with 2,4-dichlorobenzoyl chloride.

Conceptual Workflow for Negishi Cross-Coupling:

Caption: Conceptual workflow for the synthesis via Negishi coupling.

Detailed Experimental Protocol (Proposed):

Step 1: Preparation of 3-Thienylzinc chloride

-

To a solution of 3-bromothiophene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium dropwise.

-

Stir the mixture at -78 °C for 1 hour to ensure complete formation of 3-thienyllithium.

-

To this solution, add a solution of anhydrous zinc chloride in THF dropwise at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The resulting solution contains the 3-thienylzinc chloride reagent.

Step 2: Palladium-Catalyzed Cross-Coupling

-

In a separate flask, dissolve 2,4-dichlorobenzoyl chloride and a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) in anhydrous THF under an inert atmosphere.

-

To this solution, add the freshly prepared 3-thienylzinc chloride solution via cannula.

-

Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (2,4-dichlorophenyl)(thiophen-3-yl)methanone.

Suzuki-Miyaura Cross-Coupling: An Alternative Approach

The Suzuki-Miyaura cross-coupling reaction provides another robust method for the synthesis of the target molecule.[5][6][7][8] This reaction typically involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. In this case, 3-thiopheneboronic acid would be coupled with 2,4-dichlorobenzoyl chloride.

Conceptual Workflow for Suzuki-Miyaura Coupling:

Caption: Conceptual workflow for the synthesis via Suzuki-Miyaura coupling.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for (2,4-dichlorophenyl)(thiophen-3-yl)methanone is not extensively reported in publicly available literature, the structural motifs present in the molecule are of significant interest to medicinal chemists.

-

Thiophene Moiety: The thiophene ring is a well-established pharmacophore found in numerous FDA-approved drugs. It is considered a bioisostere of the benzene ring and can modulate a molecule's pharmacokinetic and pharmacodynamic properties. Thiophene derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[3][4][5]

-

Dichlorophenyl Group: The presence of chlorine atoms on the phenyl ring can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Dichlorinated phenyl rings are common features in various bioactive compounds.

Given these structural features, (2,4-dichlorophenyl)(thiophen-3-yl)methanone represents a valuable scaffold for the development of novel therapeutic agents. Further biological screening of this compound and its derivatives is warranted to explore its potential in various disease areas. A patent search has identified a compound containing a 1-(2,4-dichlorophenyl) moiety attached to a thiophene ring which has been investigated as a potential peripheral cannabinoid-1 receptor inverse agonist, suggesting a possible area for future research.[9]

Conclusion

(2,4-dichlorophenyl)(thiophen-3-yl)methanone is a molecule with significant potential in synthetic and medicinal chemistry. While its direct synthesis via classical methods is challenging due to regioselectivity issues, modern cross-coupling reactions such as the Negishi and Suzuki-Miyaura couplings offer efficient and selective routes to this 3-substituted thiophene derivative. The presence of both the thiophene and dichlorophenyl moieties suggests that this compound could serve as a valuable building block for the discovery of new drug candidates. This guide provides a foundational understanding for researchers and professionals in the field to further explore the synthesis and potential applications of this intriguing molecule.

References

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]

-

Han, C., & Buchwald, S. L. (2009). Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Scalable Negishi Coupling between Organozinc Compounds and (Hetero)Aryl Bromides under Aerobic Conditions when using Bulk Water or Deep Eutectic Solvents with no Additional Ligands. (2021). Angewandte Chemie International Edition, 60(19), 10632-10636. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

-

The isolated yield of product 3 after Suzuki coupling of... - ResearchGate. (n.d.). [Link]

-

PubChem. (n.d.). (2-Amino-4-(3,5-bis(trifluoromethyl)phenyl)thiophen-3-yl)(4-chlorophenyl)methanone. [Link]

-

SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - NIH. (n.d.). [Link]

-

Synthesis, Biological Activities Evaluation of 4-(4-Chlorophenylazo)-5-Thiophen-2-yl-[2][3]Dithiole-3-Thione - ResearchGate. (2018, February 15). [Link]

-

1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one - MDPI. (n.d.). [Link]

-

Palladium-catalyzed completely linear-selective Negishi cross-coupling of allylzinc halides with aryl and vinyl electrophiles - PubMed. (n.d.). [Link]

-

Hung, M. S., et al. (2010). Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist. ChemMedChem, 5(9), 1439–1443. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 3. Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scalable Negishi Coupling between Organozinc Compounds and (Hetero)Aryl Bromides under Aerobic Conditions when using Bulk Water or Deep Eutectic Solvents with no Additional Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Establishing a Foundational Profile for a Key Synthetic Intermediate

An In-Depth Technical Guide to the Physical Characterization of 3-(2,4-Dichlorobenzoyl)thiophene

This compound represents a class of molecules holding significant interest for researchers in medicinal chemistry and materials science. As a halogenated benzoyl-thiophene derivative, its structure suggests potential applications as a scaffold in the synthesis of novel pharmacologically active compounds or functional organic materials.[1][2] The precise physical and chemical characteristics of any such intermediate are paramount, as they dictate everything from reaction kinetics and purification strategies to the ultimate formulation and bioavailability of a final product.[3]

This guide, developed from the perspective of a Senior Application Scientist, provides a comprehensive framework for the systematic physical characterization of this compound. We move beyond a simple listing of properties to detail the causality behind the selection of analytical techniques and the logic embedded within each experimental protocol. The objective is to create a self-validating system of analysis that ensures data of the highest integrity, suitable for regulatory submission, publication, or advanced drug development pipelines.

Core Physicochemical Properties: The Macroscopic Identity

The initial phase of characterization focuses on fundamental macroscopic properties. These values are the first-line indicators of a compound's identity, purity, and handling characteristics.

Molecular Structure and Weight

The logical starting point is the confirmation of the molecule's elemental composition and mass. The structure consists of a thiophene ring acylated at the 3-position with a 2,4-dichlorobenzoyl group.

-

Chemical Formula: C₁₁H₆Cl₂OS

-

Molecular Weight (MW): 257.14 g/mol

This theoretical molecular weight is a critical parameter for all subsequent analyses, particularly for interpreting mass spectrometry data and for preparing solutions of known molarity.

Melting Point: A Sentinel of Purity

The melting point is not merely a physical constant but a sensitive indicator of sample purity. Impurities typically depress and broaden the melting range. For a crystalline solid such as this, Differential Scanning Calorimetry (DSC) is the preferred method over traditional capillary techniques due to its superior precision and ability to detect phase transitions.

Table 1: Summary of Core Physicochemical Properties

| Property | Value / Method | Rationale |

| CAS Number | 898771-52-3 | Unique chemical identifier for database tracking.[4] |

| Molecular Formula | C₁₁H₆Cl₂OS | Derived from structural analysis. |

| Molecular Weight | 257.14 g/mol | Calculated from the molecular formula. |

| Physical Form | Expected to be a solid | Based on the high molecular weight and aromatic structure. |

| Melting Point | DSC Analysis | Provides a precise melting range and enthalpy, indicating purity. |

| Boiling Point | Not Determined | High molecular weight suggests decomposition may occur before boiling at atmospheric pressure. |

| Solubility | Isothermal Shake-Flask | A robust, equilibrium-based method for quantitative assessment.[3] |

Experimental Protocol: Melting Point Determination by DSC

-

Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using an indium standard (m.p. 156.6 °C). This ensures the trustworthiness of the measurement.

-

Sample Preparation: Accurately weigh 2-3 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

-

Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature well beyond the expected melting point (e.g., 250 °C).

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The sharpness of the peak provides a qualitative measure of purity.

Solubility Profile: Guiding Formulation and Synthesis

Solubility is a critical determinant of a compound's utility.[3] For synthetic applications, it dictates solvent choice for reactions and purification. For pharmaceutical development, it directly impacts bioavailability. The isothermal shake-flask method is the gold-standard for determining equilibrium solubility.[3]

Experimental Protocol: Isothermal Shake-Flask Solubility Measurement

-

System Preparation: Add an excess amount of the compound to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, methanol, acetone, chloroform, toluene). The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) for 24-48 hours. This duration is necessary to ensure the system reaches thermodynamic equilibrium.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Centrifuge the vials to ensure complete separation of the solid from the supernatant.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical technique, such as UV-Vis spectroscopy or HPLC.

Caption: Isothermal shake-flask solubility workflow.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques provide unambiguous confirmation of the molecular structure by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR spectra are essential.

-

¹H NMR: The proton NMR spectrum will reveal the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three protons on the thiophene ring and the three protons on the dichlorophenyl ring.[5][6] The relative integration of these signals should correspond to the number of protons.

-

¹³C NMR: The carbon NMR spectrum shows the number of chemically distinct carbon atoms. Key signals would include those for the carbonyl carbon (expected downfield, ~180-190 ppm), the carbons of the two aromatic rings, and the carbon atoms directly bonded to chlorine (which can be identified by their specific chemical shifts).[5][7]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Chloroform-d (CDCl₃) is a good first choice for many organic molecules.[8]

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. If structural assignment is ambiguous, advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon connectivities, respectively.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8]

Infrared (IR) Spectroscopy